molecular formula C15H18N6O3 B2894237 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1203413-81-3

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2894237
CAS RN: 1203413-81-3
M. Wt: 330.348
InChI Key: XKTCLHDUERIRHL-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.348. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione, due to its complex structure, is likely involved in the synthesis of novel heterocyclic compounds. Heterocyclic compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science. For example, novel synthesis approaches for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been explored for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antiproliferative Activity

Derivatives closely related to the compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Such compounds have shown promising activity, indicating potential applications in cancer research and therapy (Mallesha et al., 2012).

Biological Activity Studies

The compound's related structures, such as 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione, have been synthesized and studied for their biological activities, including antimicrobial effects. These studies contribute to the understanding of the biological activities of pyrimidine derivatives and their potential therapeutic applications (Bobek et al., 1979).

Structural Studies and Chemical Reactions

Research on compounds similar to 6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione includes the exploration of their chemical structures and reactions. For instance, studies on pyridopyrimidines and their synthesis, properties, and reactions with nucleophiles, provide insights into the chemical behavior and potential applications of these compounds in various fields, including drug development and materials science (Gelling & Wibberley, 1969).

Antagonist Activity and Drug Discovery

Investigations into the antagonist activity of bicyclic triazolone and triazine-dione derivatives reveal the potential of such compounds in drug discovery, particularly for targeting specific receptors. These studies underscore the importance of pyrimidine derivatives in pharmacology and their role in developing new therapeutic agents (Watanabe et al., 1992).

properties

IUPAC Name

6-methyl-5-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-10-11(13(23)19-15(24)18-10)9-12(22)20-5-7-21(8-6-20)14-16-3-2-4-17-14/h2-4H,5-9H2,1H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTCLHDUERIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45503098

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